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Introduction
(Rac)-Lartesertib, also known as M4076, is a potent and highly selective, orally bioavailable,

ATP-competitive inhibitor of the Ataxia-Telangiectasia Mutated (ATM) kinase.[1][2][3] ATM is a

critical serine/threonine kinase that plays a central role in the DNA damage response (DDR)

pathway, particularly in sensing and initiating the repair of DNA double-strand breaks (DSBs).

[2][4] In many cancer cells, the DDR pathway is upregulated, enabling them to survive the DNA

damage caused by chemo- and radiotherapy.[5] By inhibiting ATM, Lartesertib prevents the

activation of DNA damage checkpoints and disrupts DNA repair, leading to the accumulation of

DNA damage and subsequent apoptosis of cancer cells.[3] This mechanism of action makes

Lartesertib a promising candidate for sensitizing tumors to DNA-damaging agents and for use

in combination therapies.[1][4]

Biochemical and Cellular Activity
Lartesertib has demonstrated sub-nanomolar potency in biochemical assays and effective

target engagement in cellular models. Its high selectivity minimizes off-target effects, a crucial

attribute for a therapeutic agent.

Table 1: Biochemical Potency of Lartesertib
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Target IC50 Assay Conditions

ATM Kinase < 1 nM ATP-competitive assay

ATM Kinase 0.2 nM
Near ATM Km ATP

concentration

Data sourced from multiple preclinical studies.[1][6]

Table 2: Cellular Activity of Lartesertib
Cell Lines

Cellular IC50 (ATM/CHK2
phosphorylation)

Assay Conditions

Panel of 8 cancer cell lines 9 - 64 nM
Inhibition of IR-induced

phosphorylation

This data represents the effective concentration range for target inhibition in a cellular context.

[4]

Kinase Selectivity
A key feature of Lartesertib is its exceptional selectivity for ATM kinase. This specificity is

critical for reducing the potential for off-target toxicities.

Table 3: Kinase Selectivity Profile of Lartesertib
Kinase Panel Concentration Result

583 kinases 100 nM No inhibition observed

This broad screening demonstrates the high selectivity of Lartesertib for its intended target.[3]

Preclinical In Vivo Efficacy
Preclinical studies using xenograft models have shown that Lartesertib, in combination with

DNA-damaging therapies, leads to significant tumor growth inhibition and even complete tumor

regression.
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Table 4: In Vivo Efficacy of Lartesertib in Combination
with Radiotherapy

Xenograft Model Treatment Outcome

FaDu (human squamous cell

carcinoma)
Lartesertib + Ionizing Radiation Complete tumor regression

Triple-negative breast cancer

(26 models)
Lartesertib + ATR inhibitor

Significant tumor growth

inhibition

These studies highlight the potent radiosensitizing and synergistic effects of Lartesertib.[3][7]

Clinical Pharmacokinetics
The first-in-human Phase I study of Lartesertib has provided initial pharmacokinetic data in

patients with advanced solid tumors.

Table 5: Pharmacokinetic Parameters of Lartesertib in
Humans

Parameter Value Dosing

Median Tmax ~0.5 - 2 hours 100-400 mg once daily

Mean Elimination Half-life

(t1/2)
~2 - 10 hours 100-400 mg once daily

These results indicate rapid absorption and a manageable half-life for once-daily oral dosing.[8]

Signaling Pathways and Experimental Workflows
ATM Signaling Pathway and Lartesertib's Mechanism of
Action
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Caption: ATM signaling pathway initiated by DNA double-strand breaks and the inhibitory action

of Lartesertib.

Experimental Workflow: ATM Kinase Inhibition Assay
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Caption: A generalized workflow for determining the in vitro potency of an ATM inhibitor like

Lartesertib.

Logical Flow for Preclinical Evaluation of an ATM
Inhibitor
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Caption: Logical progression of preclinical studies for the development of an ATM inhibitor.
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Detailed Experimental Protocols
The following are representative methodologies for key experiments used in the evaluation of

Lartesertib, based on standard practices in the field.

ATM Kinase Inhibition Assay (Biochemical)
Reagents and Materials: Recombinant human ATM kinase, biotinylated peptide substrate

(e.g., a p53-derived peptide), ATP, Lartesertib in various concentrations, assay buffer (e.g.,

Tris-HCl, MgCl2, DTT), streptavidin-coated plates, phospho-specific antibody conjugated to a

reporter (e.g., HRP or a fluorescent probe), and a suitable detection substrate.

Procedure:

1. Add assay buffer to the wells of a streptavidin-coated microplate.

2. Add serial dilutions of Lartesertib or vehicle control (DMSO) to the wells.

3. Add recombinant ATM kinase and the biotinylated peptide substrate to the wells and

incubate to allow for inhibitor binding.

4. Initiate the kinase reaction by adding a solution of ATP.

5. Incubate for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

6. Stop the reaction by adding a solution containing EDTA.

7. Wash the plate to remove unbound reagents.

8. Add the phospho-specific detection antibody and incubate to allow for binding to the

phosphorylated substrate.

9. Wash the plate to remove unbound antibody.

10. Add the detection substrate and measure the signal (absorbance or fluorescence) using a

plate reader.
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Data Analysis: The signal intensity is inversely proportional to the inhibitory activity of

Lartesertib. The IC50 value is calculated by fitting the dose-response data to a four-

parameter logistic equation.

Western Blotting for Phospho-ATM and Downstream
Targets

Cell Culture and Treatment:

1. Plate cancer cells (e.g., FaDu, A549) and allow them to adhere overnight.

2. Pre-treat the cells with various concentrations of Lartesertib or vehicle for a specified time

(e.g., 1 hour).

3. Induce DNA damage by exposing the cells to ionizing radiation (e.g., 10 Gy) or a

radiomimetic chemical.

4. Harvest the cells at different time points post-treatment.

Protein Extraction and Quantification:

1. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

2. Clarify the lysates by centrifugation.

3. Determine the protein concentration of the supernatants using a BCA assay.

SDS-PAGE and Western Blotting:

1. Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

2. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

3. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

4. Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

to prevent non-specific antibody binding.
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5. Incubate the membrane with primary antibodies against phospho-ATM (Ser1981), total

ATM, phospho-CHK2 (Thr68), total CHK2, and a loading control (e.g., β-actin or GAPDH)

overnight at 4°C.

6. Wash the membrane with TBST.

7. Incubate the membrane with the appropriate HRP-conjugated secondary antibodies.

8. Wash the membrane with TBST.

9. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and

an imaging system.

Analysis: Densitometry is used to quantify the band intensities, and the levels of

phosphorylated proteins are normalized to the total protein and loading control.

Cellular Viability (Clonogenic Survival) Assay
Cell Plating and Treatment:

1. Plate a known number of cells in multi-well plates and allow them to attach.

2. Treat the cells with Lartesertib at various concentrations for a defined period.

3. Expose the cells to a range of doses of ionizing radiation.

4. Remove the drug-containing medium and replace it with fresh medium.

Colony Formation:

1. Incubate the plates for 10-14 days to allow for colony formation.

2. Fix the colonies with a methanol/acetic acid solution.

3. Stain the colonies with crystal violet.

Quantification and Analysis:

1. Count the number of colonies (typically defined as containing >50 cells).
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2. Calculate the surviving fraction for each treatment condition relative to the untreated

control.

3. Analyze the data to determine the dose-enhancement factor of Lartesertib.

In Vivo Xenograft Studies
Animal Models and Tumor Implantation:

1. Use immunodeficient mice (e.g., nude or SCID).

2. Subcutaneously implant a suspension of human cancer cells (e.g., FaDu) into the flank of

each mouse.

3. Monitor tumor growth until the tumors reach a specified size (e.g., 100-200 mm³).

Treatment Regimen:

1. Randomize the mice into treatment groups (e.g., vehicle control, Lartesertib alone,

radiation alone, Lartesertib + radiation).

2. Administer Lartesertib orally at a predetermined dose and schedule.

3. Deliver a fractionated course of ionizing radiation to the tumors.

Efficacy Assessment:

1. Measure tumor volume using calipers at regular intervals.

2. Monitor the body weight and overall health of the mice as indicators of toxicity.

3. At the end of the study, euthanize the mice and excise the tumors for pharmacodynamic

analysis (e.g., Western blotting for target modulation).

Data Analysis:

1. Plot tumor growth curves for each treatment group.
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2. Calculate tumor growth inhibition (TGI) and assess the statistical significance of the

differences between groups.

Conclusion
(Rac)-Lartesertib is a potent, selective, and orally bioavailable ATM kinase inhibitor with a

compelling preclinical profile. Its ability to effectively sensitize cancer cells to DNA-damaging

agents has been demonstrated in both in vitro and in vivo models. The initial clinical data on its

pharmacokinetics and safety are encouraging. Ongoing and future clinical trials will further

elucidate the therapeutic potential of Lartesertib, particularly in combination with radiotherapy,

chemotherapy, and other DDR inhibitors, for the treatment of a range of solid tumors. This in-

depth guide provides a comprehensive overview of the technical data and methodologies that

form the basis of its development, serving as a valuable resource for the scientific and drug

development community.
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inhibitor]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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